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Compound of Interest

Compound Name:
Ethyl 8-(2-ethoxyphenyl)-8-

oxooctanoate

Cat. No.: B1325958 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a

series of novel keto-ester derivatives, focusing on their antimicrobial properties. The data

presented is synthesized from published research on the synthesis and biological evaluation of

these compounds against various bacterial and fungal strains. While the specific molecule

"Ethyl 8-(2-ethoxyphenyl)-8-oxooctanoate" lacks sufficient publicly available SAR data, this

guide utilizes a well-researched class of keto-ester derivatives to illustrate the principles and

methodologies requested.

Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of a series of synthesized keto-ester derivatives was evaluated

against Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum

inhibitory concentration (MIC) is a standard measure of antimicrobial activity, with lower values

indicating higher potency. The following table summarizes the MIC values for a selection of

these derivatives.
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Compo
und ID

Substitu
ent (R)

S.
aureus
(MIC in
µg/mL)

M.
luteus
(MIC in
µg/mL)

P.
picketti
(MIC in
µg/mL)

S.
setubal
(MIC in
µg/mL)

A. niger
(MIC in
µg/mL)

A.
flavus
(MIC in
µg/mL)

4a 4-CH₃ >50
37.3 ±

0.4
>50

41.2 ±

0.6
>50

43.1 ±

0.3

4b 4-Cl
10.2 ±

0.2

12.1 ±

0.5

15.3 ±

0.3

11.8 ±

0.2

14.2 ±

0.4

16.5 ±

0.5

4c 4-Br
11.5 ±

0.3

13.4 ±

0.2

16.8 ±

0.5

13.1 ±

0.4

15.8 ±

0.2

17.9 ±

0.3

4d 4-F
14.8 ±

0.5

16.2 ±

0.3

19.4 ±

0.2

15.7 ±

0.5

18.1 ±

0.3

20.3 ±

0.4

4e 4-NO₂
20.1 ±

0.4

22.5 ±

0.6

25.7 ±

0.4

21.3 ±

0.6

24.6 ±

0.5

26.8 ±

0.2

4l 2,4-diCl 9.8 ± 0.1
11.5 ±

0.3

13.6 ±

0.2

10.4 ±

0.1

12.5 ±

0.3

14.7 ±

0.2

Referenc

e

Ciproflox

acin
8.2 ± 0.1 9.1 ± 0.2 7.9 ± 0.1 8.5 ± 0.2 - -

Referenc

e

Fluconaz

ole
- - - - 9.5 ± 0.2

10.1 ±

0.3

Data is presented as mean ± standard deviation.

From this data, a clear structure-activity relationship can be observed. The presence of

electron-withdrawing groups on the phenyl ring, particularly halogens, significantly enhances

the antimicrobial activity. For instance, compound 4b (4-Cl) and 4c (4-Br) show substantially

lower MIC values compared to the methyl-substituted analog 4a. The disubstituted compound

4l (2,4-diCl) exhibited the most potent activity, suggesting that multiple electron-withdrawing

substituents can further improve efficacy.

Experimental Protocols
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The synthesis of the keto-ester derivatives is achieved through the condensation of substituted

benzoic acids with various substituted phenacyl bromides.

Reaction Setup: Substituted benzoic acid (1 mmol) and substituted phenacyl bromide (1

mmol) are dissolved in dimethylformamide (DMF).

Catalyst Addition: Triethylamine (1.5 mmol) is added as a catalyst.

Reaction Conditions: The reaction mixture is stirred at room temperature.

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is poured into ice-cold water. The resulting

precipitate is filtered, washed with water, and dried.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g.,

ethanol) to afford the pure keto-ester derivative.[1][2]

The antimicrobial activity of the synthesized compounds is determined using the microdilution

method in 96-well microtiter plates.

Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth

overnight. The cultures are then diluted to achieve a final concentration of approximately 5 x

10⁵ CFU/mL.

Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO)

and then serially diluted in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for

fungi in the microtiter plates.

Inoculation: Each well is inoculated with the prepared microbial suspension.

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48

hours for fungi.

Determination of MIC: The MIC is defined as the lowest concentration of the compound that

inhibits visible microbial growth.
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Controls: Positive controls (microorganisms with broth), negative controls (broth only), and

reference drug controls (ciprofloxacin for bacteria, fluconazole for fungi) are included in each

assay.[1][2]

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and antimicrobial

evaluation of the keto-ester derivatives.
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Caption: Workflow for Synthesis and Antimicrobial Evaluation.
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Signaling Pathway and Mechanism of Action
While the precise mechanism of action for this class of keto-esters is not fully elucidated in the

referenced literature, related studies on β-keto esters suggest a potential for interfering with

bacterial communication systems.

Quorum sensing (QS) is a cell-to-cell communication process that allows bacteria to coordinate

gene expression based on population density. This system is crucial for virulence factor

production and biofilm formation. Some β-keto ester analogs have been designed to mimic the

natural autoinducers of bacterial QS, such as N-(3-oxo-hexanoyl)-l-homoserine lactone (3-oxo-

C6-HSL).[3] By binding to QS receptors like LasR, these synthetic analogs can act as

competitive inhibitors, disrupting the signaling pathway and thereby reducing bacterial

virulence.

The diagram below illustrates a simplified model of the LasR-mediated quorum sensing

pathway and the potential point of inhibition by a keto-ester analog.
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Caption: Potential Inhibition of LasR Quorum Sensing Pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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